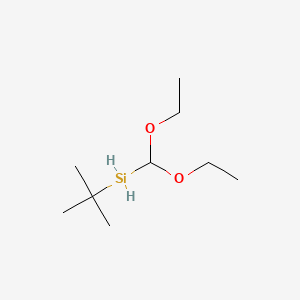

tert-Butyl(diethoxymethyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl(diethoxymethyl)silane is a chemical compound with the molecular formula C9H22O2Si . It belongs to the class of organosilicon compounds and contains a silicon atom bonded to tert-butyl and diethoxymethyl groups. The compound is commonly used as a silane coupling agent and an initiator in various chemical processes .

Synthesis Analysis

The synthesis of tert-Butyl(diethoxymethyl)silane involves the reaction between tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting product is characterized using techniques such as 1H-NMR , FT-IR , and mass spectroscopy . These methods confirm the compound’s structure and purity .

Molecular Structure Analysis

The molecular structure of tert-Butyl(diethoxymethyl)silane consists of a silicon atom (Si ) bonded to two diethoxymethyl groups (CH3CH2O2 ) and a tert-butyl group (C4H9 ). The silicon atom serves as the central core, facilitating its role as a coupling agent and initiator .

Chemical Reactions Analysis

- Surface Modification : When applied to materials like nano-TiO2 , it modifies their surface properties, enhancing compatibility with other substances .

Scientific Research Applications

Synthesis of Hydroxytelechelic Polyisobutylenes

The compound is used in the synthesis of hydroxytelechelic polyisobutylenes. The low-activity cationic monomer tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane was synthesized by Grignard reaction and hydroxyl-protection reaction. Living polyisobutylene chains were initially synthesized by controlled cationic polymerization and then capped with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane .

Precursor to Biologically Active Natural Products

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Development of New Silane Coupling Agent

In order to develop a new silane coupling agent that can be used as a coupling agent and initiator, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .

Mechanism of Action

Target of Action

Tert-Butyl(diethoxymethyl)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2 , and plays a crucial role in the synthesis of complex organic molecules .

Mode of Action

This compound acts as a coupling agent and initiator . It forms bonds with its target substrates, facilitating the formation of complex structures. The exact nature of these interactions depends on the specific substrates involved .

Biochemical Pathways

It’s known that this compound plays a significant role in the synthesis of complex organic molecules . It’s also used in the modification of nano-TiO2 , suggesting it may influence pathways related to material science and nanotechnology.

Result of Action

The primary result of Tert-Butyl(diethoxymethyl)silane’s action is the formation of complex organic structures . It’s used as a coupling agent and initiator, facilitating the formation of bonds between different substrates . This can lead to the synthesis of complex organic molecules or the modification of materials like nano-TiO2 .

Action Environment

The efficacy and stability of Tert-Butyl(diethoxymethyl)silane can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its reactivity and stability. Therefore, it’s typically used under controlled conditions to prevent unwanted reactions.

Future Directions

properties

IUPAC Name |

tert-butyl(diethoxymethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGFJKRAZXUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[SiH2]C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl(diethoxymethyl)silane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)

![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)

acetyl fluoride](/img/structure/B560781.png)

![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)